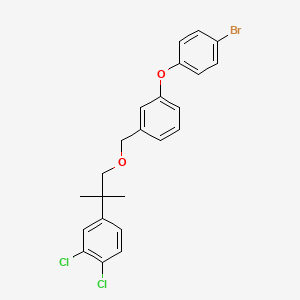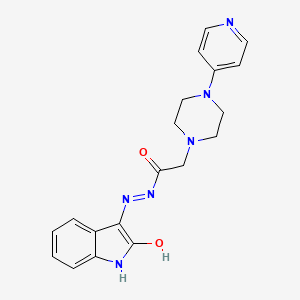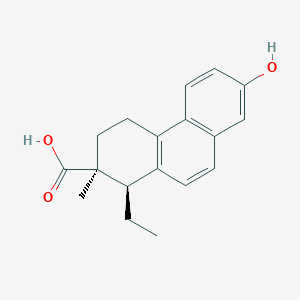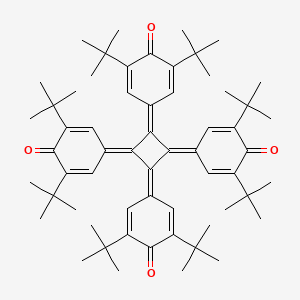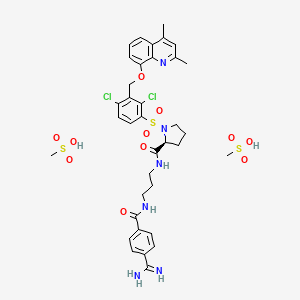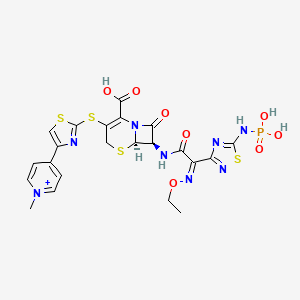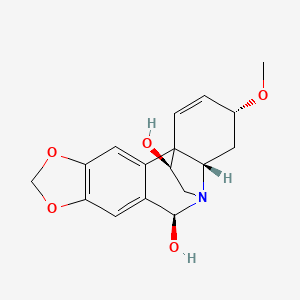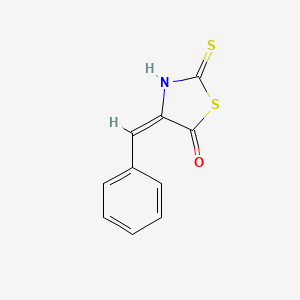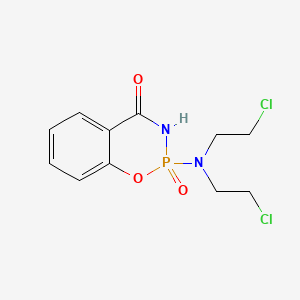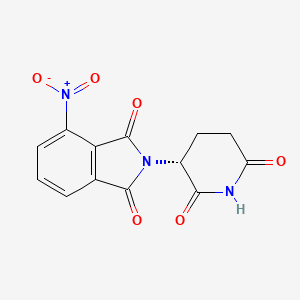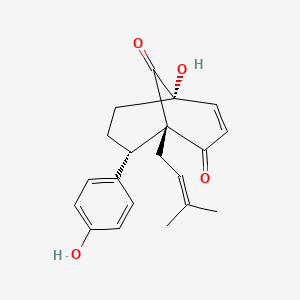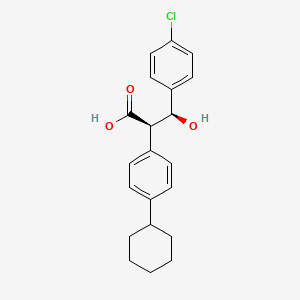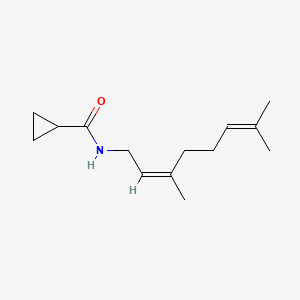
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- is a complex organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a 2Z-3,7-dimethyl-2,6-octadienyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is conducted in a reactor at temperatures ranging from 200 to 260°C and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, making it relatively straightforward .
Industrial Production Methods
Industrial production of cyclopropanecarboxamide follows similar methods, with the added step of venting the reactor to remove excess ammonia and water, ensuring the final product is free of impurities .
化学反応の分析
Types of Reactions
Cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce cyclopropanecarboxamide, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction could produce cyclopropylamines .
科学的研究の応用
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes .
作用機序
The mechanism of action of cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to various biological outcomes, depending on the specific targets involved .
類似化合物との比較
Similar Compounds
Similar compounds to cyclopropanecarboxamide include:
- Cyclopropanecarboxamide, N-n-hexyl
- Cyclopropanecarboxamide, N-cyclohexyl
- Cyclopropanecarboxamide, N,N-diundecyl
Uniqueness
What sets cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- apart from these similar compounds is its unique substituent, the 2Z-3,7-dimethyl-2,6-octadienyl group. This structural feature imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields .
特性
CAS番号 |
744252-09-3 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9- |
InChIキー |
UKNMSFRSBQONET-XFXZXTDPSA-N |
異性体SMILES |
CC(=CCC/C(=C\CNC(=O)C1CC1)/C)C |
正規SMILES |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


